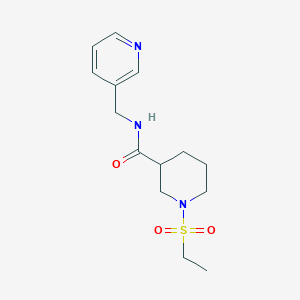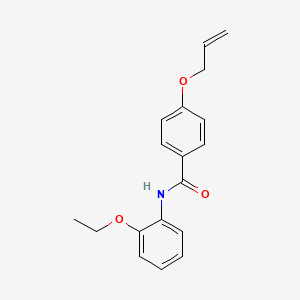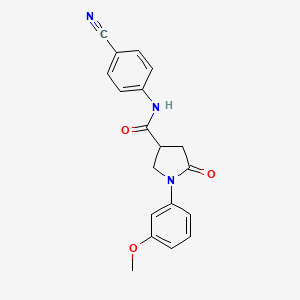
5-(3,4,5-trimethoxyphenyl)-2H-tetrazole
Vue d'ensemble
Description
5-(3,4,5-trimethoxyphenyl)-2H-tetrazole is a chemical compound characterized by the presence of a tetrazole ring attached to a 3,4,5-trimethoxyphenyl group The trimethoxyphenyl group is known for its electron-rich aromatic ring, which is often found in biologically active molecules
Méthodes De Préparation
The synthesis of 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Formation of Hydrazone: The aldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization with sodium azide in the presence of a suitable catalyst, such as copper sulfate, to form the tetrazole ring.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of solvents.
Analyse Des Réactions Chimiques
5-(3,4,5-trimethoxyphenyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has shown promise in biological studies due to its ability to interact with biological targets, making it a candidate for drug development.
Medicine: Research has indicated potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. Specific pathways and targets may vary depending on the application and the biological system being studied.
Comparaison Avec Des Composés Similaires
5-(3,4,5-trimethoxyphenyl)-2H-tetrazole can be compared with other compounds containing the trimethoxyphenyl group or the tetrazole ring:
3,4,5-trimethoxyphenyl derivatives: Compounds like 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxyphenylacetic acid share the trimethoxyphenyl group but differ in their functional groups and overall reactivity.
Tetrazole derivatives: Compounds such as 5-phenyl-2H-tetrazole and 5-methyl-2H-tetrazole contain the tetrazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in the combination of the trimethoxyphenyl group and the tetrazole ring, which imparts distinct chemical and biological characteristics.
Propriétés
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-15-7-4-6(10-11-13-14-12-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHNDJILQWODBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406394 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91759-55-6 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B4425727.png)
![3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol](/img/structure/B4425735.png)
![{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol](/img/structure/B4425744.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4425745.png)
![5-[(2,4,5-trimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4425747.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4425758.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4425777.png)
![2-[4-Chloro-2-[[(4-fluorophenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride](/img/structure/B4425785.png)
![N-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4425788.png)

![Ethyl 5-{[(5-methylthiophen-2-yl)methyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B4425791.png)
![2-(ethylsulfanyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B4425798.png)

